(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
Description
The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide” is a synthetic acrylamide derivative characterized by a 1,3-benzodioxole (piperonyl) moiety at the α-position of the acrylamide backbone and a complex ethylamine substituent at the nitrogen. The ethylamine group features a 2-methoxy-2-(3-methoxyphenyl) substitution, introducing both lipophilic (methoxy groups) and aromatic (phenyl ring) properties. The E-configuration of the acrylamide double bond is critical for maintaining spatial alignment necessary for biological interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-5-3-4-15(11-16)19(24-2)12-21-20(22)9-7-14-6-8-17-18(10-14)26-13-25-17/h3-11,19H,12-13H2,1-2H3,(H,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYRFMXNCMCMT-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.
Structural Characteristics
The compound features a unique structural configuration characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Acrylamide functional group : Imparts reactivity that can be exploited for various therapeutic applications.
This combination suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- Mechanisms of Action :
- The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity against various cancer cell lines such as HepG2, HCT116, and MCF7, with IC50 values indicating potent efficacy compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | 2.38 | 7.46 |
| This compound | HCT116 | 1.54 | 8.29 |
| This compound | MCF7 | 4.52 | 4.56 |
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties:
- Evaluation of Activity : Compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1–4 µg/mL against clinical strains of Staphylococcus aureus and Enterococcus species .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:
- Absorption and Distribution : The compound's lipophilicity, influenced by the methoxy groups and aromatic structures, may enhance its bioavailability.
- Toxicity Studies : Initial assessments indicate low cytotoxicity towards normal cell lines at concentrations exceeding 150 µM, suggesting a favorable safety profile .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related acrylamide derivatives:
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Observations
Substituent Effects on Bioactivity: Methoxy vs. In contrast, hydroxyl groups (e.g., in the anti-obesity derivative ) may facilitate hydrogen bonding with targets like PPAR-γ or FAS, critical in lipid metabolism. Aromatic/Heterocyclic Moieties: Substitutions with indole (Compound 5a ) or benzothiazole () introduce planar aromatic systems that may enhance binding to receptors or enzymes via π-π stacking.
Synthetic Approaches :
- Most analogs, including the target compound, are synthesized via condensation reactions between α,β-unsaturated carbonyl intermediates (e.g., oxazolones or cinnamic acids) and amines, as seen in and .
- The use of NMR and LCMS for structural validation is standard, ensuring E-configuration and purity .
Biological Relevance: Anti-Obesity Activity: The 4-hydroxyphenethyl derivative suppresses adipocyte differentiation and lipid accumulation, suggesting that polar substituents (e.g., hydroxyl) may optimize interactions with metabolic targets.
Unresolved Questions :
- The target compound’s methoxy-rich structure may favor CNS penetration or GPCR modulation, but empirical data are lacking.
- Comparative SAR studies are needed to dissect the roles of methoxy positioning (e.g., 3-methoxy vs. 4-methoxy on phenyl rings).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
